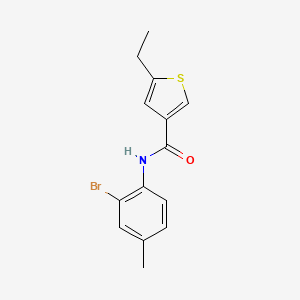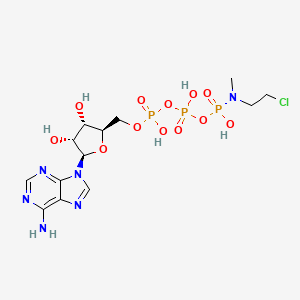![molecular formula C20H31N3O11S2 B1201424 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 82475-09-0](/img/structure/B1201424.png)
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a carbapenem antibiotic produced by the soil actinomycete Streptomyces sp. OA-6129 . It is part of a group of antibiotics that includes OA-6129A, OA-6129B1, and OA-6129B2 . These antibiotics are known for their broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as their ability to inhibit beta-lactamase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the fermentation of Streptomyces sp. OA-6129 . The fermentation broth is then subjected to various purification steps, including column chromatography, to isolate the antibiotic . The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. Streptomyces sp. OA-6129 is cultured in nutrient-rich media under controlled conditions to maximize the yield of the antibiotic . The fermentation broth is then processed to extract and purify the antibiotic, ensuring its potency and stability .
Análisis De Reacciones Químicas
Types of Reactions: 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents . The reaction conditions are typically mild to prevent degradation of the antibiotic’s active components .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antimicrobial activity . These derivatives are often tested for their efficacy against resistant bacterial strains .
Aplicaciones Científicas De Investigación
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of carbapenem antibiotics . In biology, it is used to investigate the mechanisms of antibiotic resistance and the development of new antimicrobial agents . In medicine, it is studied for its potential use in treating infections caused by resistant bacteria . In industry, it is used in the development of new antibiotics and other pharmaceutical products .
Mecanismo De Acción
The mechanism of action of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the weakening of the cell wall and eventual cell lysis . The antibiotic also inhibits beta-lactamase, an enzyme produced by some bacteria to degrade beta-lactam antibiotics .
Comparación Con Compuestos Similares
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique among carbapenem antibiotics due to its specific structure and broad-spectrum activity . Similar compounds include OA-6129A, OA-6129B1, and OA-6129B2, which are also produced by Streptomyces sp. OA-6129 . These compounds differ in their chemical structures, particularly in the C-3 pantetheinyl side chain . Other similar carbapenem antibiotics include imipenem, meropenem, and ertapenem, which are widely used in clinical settings . This compound stands out due to its unique side chain modifications, which contribute to its enhanced activity and stability .
Propiedades
Número CAS |
82475-09-0 |
|---|---|
Fórmula molecular |
C20H31N3O11S2 |
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O11S2/c1-10(34-36(31,32)33)14-11-8-12(15(19(29)30)23(11)18(14)28)35-7-6-21-13(25)4-5-22-17(27)16(26)20(2,3)9-24/h10-11,14,16,24,26H,4-9H2,1-3H3,(H,21,25)(H,22,27)(H,29,30)(H,31,32,33) |
Clave InChI |
GRWWKENHBQJAML-UHFFFAOYSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)OS(=O)(=O)O |
SMILES canónico |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)OS(=O)(=O)O |
Sinónimos |
Antibiotic OA 6129C OA 6129C OA-6129C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)











